molecular formula C17H23BrN2O2 B13088989 Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate

Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate

Cat. No.: B13088989
M. Wt: 367.3 g/mol
InChI Key: QRAAAOVDIVKZHD-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromospiro[indoline-3,3’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. The presence of the tert-butyl group and the bromine atom adds to its chemical diversity, making it an interesting target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromospiro[indoline-3,3’-piperidine]-1’-carboxylate typically involves the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Spirocyclization: The indoline derivative is then subjected to spirocyclization with a piperidine derivative under acidic or basic conditions.

    Bromination: The spiro[indoline-3,3’-piperidine] compound is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Tert-butyl Protection: The final step involves the protection of the carboxyl group with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The indoline and piperidine rings can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 5-bromospiro[indoline-3,3’-piperidine]-1’-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structure.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromospiro[indoline-3,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spirocyclic structure allow it to fit into binding sites, inhibiting or modulating the activity of the target. The tert-butyl group enhances its lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds like spiro[indoline-3,3’-oxindole] share a similar spirocyclic structure but differ in the heteroatoms present.

    Spiroquinoxalines: These compounds have a quinoxaline ring instead of an indoline ring.

    Spirotriazines: These compounds feature a triazine ring fused with a spirocyclic system.

Uniqueness

Tert-butyl 5-bromospiro[indoline-3,3’-piperidine]-1’-carboxylate is unique due to the presence of the bromine atom and the tert-butyl ester group, which confer distinct chemical properties and reactivity. Its spirocyclic structure also provides a rigid framework that is beneficial in drug design and material science.

Properties

IUPAC Name

tert-butyl 5-bromospiro[1,2-dihydroindole-3,3'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-8-4-7-17(11-20)10-19-14-6-5-12(18)9-13(14)17/h5-6,9,19H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAAAOVDIVKZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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